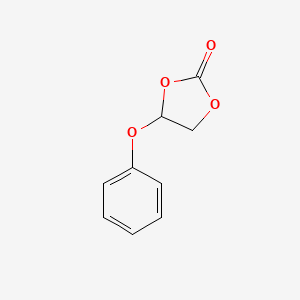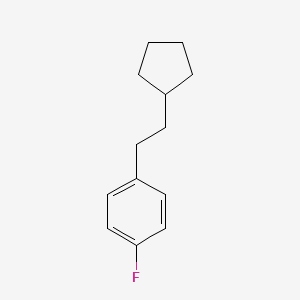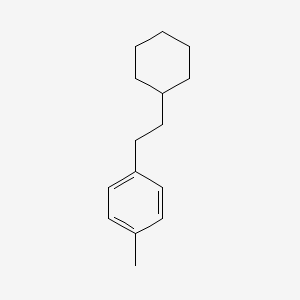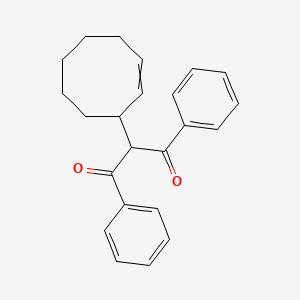![molecular formula C14H21N3O2 B12535134 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate CAS No. 652140-50-6](/img/structure/B12535134.png)
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, an aminophenyl group, and a carbamate moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the piperidine ring.
Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group through a reaction between the piperidine derivative and a suitable carbamoylating agent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound shares a similar piperidine and carbamate structure but differs in the substituents attached to the piperidine ring.
(1-Methylpiperidin-4-yl)methanol: This compound has a similar piperidine ring but lacks the aminophenyl and carbamate groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
652140-50-6 |
|---|---|
Formule moléculaire |
C14H21N3O2 |
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) N-[(4-aminophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-17-8-6-13(7-9-17)19-14(18)16-10-11-2-4-12(15)5-3-11/h2-5,13H,6-10,15H2,1H3,(H,16,18) |
Clé InChI |
HZEPRFBABFXJHI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)OC(=O)NCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
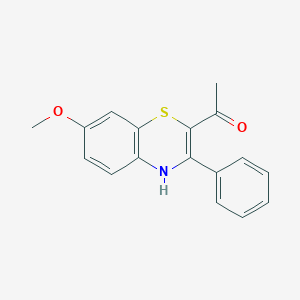
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
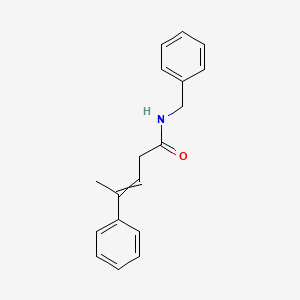
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)

